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Compound of Interest

Compound Name: Fgfr-IN-4

Cat. No.: B12405997

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Infigratinib (also
known as BGJ398), a potent and selective inhibitor of Fibroblast Growth Factor Receptors
(FGFRs). The information presented here is intended to assist researchers in understanding
the cross-reactivity of this compound with other kinases, thereby informing experimental design
and interpretation of results in drug discovery and development.

Executive Summary

Infigratinib is a highly selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2]
[3] While demonstrating high potency for its primary targets, it exhibits significantly lower
activity against a range of other kinases. This guide summarizes the quantitative data on its
kinase inhibition profile, details the experimental protocols used for these assessments, and
illustrates the signaling pathways affected by its primary and key off-target interactions.

Kinase Inhibition Profile of Infigratinib

The following table summarizes the in vitro inhibitory activity of Infigratinib against its primary
targets and a selection of other kinases. The data is presented as half-maximal inhibitory
concentrations (IC50), which represent the concentration of the inhibitor required to reduce the
activity of a specific kinase by 50%.
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. Selectivity Fold (relative to
Kinase Target IC50 (nM)

FGFR1)
Primary Targets
FGFR1 0.9[1][2][4] 1x
FGFR2 1.4[1][2][4] ~1.6x
FGFR3 1.0[1][2][4] ~1.1x
Off-Targets
FGFR4 60[1][2] ~67x
VEGFR2 180[1] 200x
KIT 750[1] ~833x
ABL 2300[1] ~2556x
LYN 300[1] ~333x
FYN 1900[1] ~2111x
YES 1100[1] ~1222x
LCK 2500[1] ~2778x

Note: Lower IC50 values indicate higher potency. The selectivity fold is calculated by dividing
the IC50 of the off-target kinase by the 1IC50 of FGFRL1.

Experimental Protocols

The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a
compound. Below are detailed methodologies for two common types of assays used in kinase
inhibitor profiling.

Radiometric Kinase Assay (for IC50 Determination)

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the
incorporation of a radiolabeled phosphate from ATP onto a substrate.
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Objective: To determine the concentration of an inhibitor (e.g., Infigratinib) that reduces the
kinase activity by 50% (IC50).

Materials:

Purified recombinant kinase (e.g., GST-fusion FGFR3-K650E)

Specific peptide substrate

[y-33P]JATP (radiolabeled ATP)

Non-radiolabeled ATP

Assay buffer (e.g., 20 mM MOPS pH 7.5, 10 mM MgCI2, 0.01% Triton X-100, 1 mM DTT)
Test inhibitor (Infigratinib) at various concentrations

384-well plates

Filter paper or scintillant-coated plates

Phosphorimager or scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of Infigratinib in DMSO. A typical starting
concentration might be 10 uM with 3-fold serial dilutions.

Reaction Setup: In a 384-well plate, add the assay buffer, the specific peptide substrate, and
the non-radiolabeled ATP.

Inhibitor Addition: Add the diluted Infigratinib or DMSO (as a control) to the appropriate wells.

Enzyme and ATP Addition: Initiate the kinase reaction by adding the purified kinase and
[y-33P]JATP mixture to each well.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined
time (e.g., 60 minutes) to allow for substrate phosphorylation.
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¢ Reaction Termination and Detection:

o Filter-based: Spot the reaction mixture onto a filter paper that binds the phosphorylated
substrate. Wash the filter paper to remove unincorporated [y-33P]ATP.

o Plate-based: Use scintillant-coated plates where the substrate is captured. Wash the wells
to remove unincorporated [y-33P]ATP.

 Signal Quantification: Measure the amount of incorporated radioactivity using a
phosphorimager or a scintillation counter.

o Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor
concentration. The IC50 value is determined by fitting the data to a four-parameter logistic
equation.

KINOMEscan® Competition Binding Assay (Broad
Kinase Profiling)

This assay format measures the ability of a test compound to compete with an immobilized
ligand for binding to the active site of a large number of kinases. It provides a broad overview
of a compound's selectivity across the human kinome.

Objective: To determine the binding affinity (as a percentage of control or Kd) of a test
compound to a large panel of kinases.

Principle: The assay involves a kinase tagged with DNA, a test compound, and an immobilized
ligand that binds to the active site of the kinase. The amount of kinase that binds to the
immobilized ligand is quantified by gPCR of the DNA tag. A test compound that binds to the
kinase will prevent it from binding to the immobilized ligand, resulting in a reduced qPCR
signal.

Procedure:

o Assay Preparation: A library of human kinases, each tagged with a unique DNA identifier, is
used. An active-site directed ligand is immobilized on a solid support (e.g., beads).
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o Competition Reaction: The test compound (e.g., Infigratinib at a fixed concentration, typically
1 uM or 10 uM) is incubated with the kinase-DNA tag construct and the immobilized ligand
beads.

o Equilibration: The mixture is allowed to reach binding equilibrium.
» Washing: The beads are washed to remove any unbound kinase.

e Elution and Quantification: The kinase-DNA tag constructs that remain bound to the beads
are eluted. The amount of each specific kinase is then quantified using gPCR with primers
specific to the DNA tag.

o Data Analysis: The amount of kinase bound in the presence of the test compound is
compared to a DMSO control. The results are typically expressed as "percent of control,”
where a lower percentage indicates stronger binding of the compound to the kinase. For
more detailed characterization, a dose-response curve can be generated to determine the
dissociation constant (Kd).

Signaling Pathway Analysis

Infigratinib's high selectivity for FGFR1-3 results in potent inhibition of their downstream
signaling pathways. However, its cross-reactivity with other kinases, such as VEGFR2, can
lead to off-target effects. The following diagram illustrates the primary FGFR signaling cascade
and the pathway affected by VEGFR2 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. selleckchem.com [selleckchem.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12405997?utm_src=pdf-body-img
https://www.benchchem.com/product/b12405997?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/bgj398-nvp-bgj398.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical
Potential of Infigratinib - PMC [pmc.ncbi.nim.nih.gov]

3. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With
Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

e 4.bgj398.net [bgj398.net]

 To cite this document: BenchChem. [Infigratinib (Fgfr-IN-4): A Comparative Guide to Kinase
Cross-reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12405997#cross-reactivity-of-fgfr-in-4-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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